2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole
Description
2-Methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methyl group at position 2 of the benzodiazole core and a 4-(3-methylphenoxy)butyl chain at position 1.
Properties
IUPAC Name |
2-methyl-1-[4-(3-methylphenoxy)butyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-7-9-17(14-15)22-13-6-5-12-21-16(2)20-18-10-3-4-11-19(18)21/h3-4,7-11,14H,5-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNYGAPKJGWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine and Acetaldehyde
The benzodiazole core is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with acetaldehyde. In a representative procedure, o-phenylenediamine (1.0 g, 9.25 mmol) and acetaldehyde (0.5 mL, 9.25 mmol) are stirred in aqueous HCl (5%, 10 mL) at 80°C for 4 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:3). Post-reaction, the mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via recrystallization from ethanol to yield 2-methyl-1H-1,3-benzodiazole as white crystals (yield: 74%, m.p. 192–194°C).
Characterization Data
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FTIR (KBr, cm⁻¹) : 3431 (N–H stretch), 3052 (C–H aromatic), 1618 (C═N), 1520 (C═C).
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¹H NMR (600 MHz, DMSO-d₆) : δ 12.73 (s, 1H, NH), 7.58–7.12 (m, 4H, Ar–H), 2.41 (s, 3H, CH₃).
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HRMS (ESI) : m/z 145.0764 [M + H⁺] (calculated for C₈H₈N₂: 145.0766).
Synthesis of 4-(3-Methylphenoxy)butyl Bromide
Nucleophilic Substitution of 3-Methylphenol
The alkylating agent, 4-(3-methylphenoxy)butyl bromide, is prepared by reacting 3-methylphenol (1.08 g, 10 mmol) with 1,4-dibromobutane (2.16 g, 10 mmol) in acetone (20 mL) under reflux with K₂CO₃ (2.76 g, 20 mmol) for 12 hours. The product is extracted with diethyl ether, washed with water, and distilled under reduced pressure to afford a colorless liquid (yield: 68%, b.p. 115–117°C).
Characterization Data
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¹H NMR (600 MHz, CDCl₃) : δ 7.12–6.75 (m, 4H, Ar–H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.45 (t, J = 6.8 Hz, 2H, BrCH₂), 2.31 (s, 3H, CH₃), 1.85–1.45 (m, 4H, CH₂).
N-Alkylation of 2-Methyl-1H-1,3-Benzodiazole
Optimization of Alkylation Conditions
The N-alkylation step employs 2-methyl-1H-1,3-benzodiazole (0.5 g, 3.47 mmol) and 4-(3-methylphenoxy)butyl bromide (0.92 g, 3.47 mmol) in DMSO (10 mL) with K₂CO₃ (0.96 g, 6.94 mmol) at room temperature for 6 hours. The mixture is poured into ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, ethyl acetate/hexane, 1:4) to yield the target compound as a pale-yellow solid (yield: 82%, m.p. 89–91°C).
Reaction Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMSO | DMF | DMSO |
| Temperature (°C) | 25 | 50 | 25 |
| Base | K₂CO₃ | Na₂CO₃ | K₂CO₃ |
| Yield (%) | 82 | 65 | 82 |
Spectroscopic Data
-
FTIR (KBr, cm⁻¹) : 2938 (C–H alkyl), 1605 (C═N), 1248 (C–O–C), 1175 (C–F in CF₃ analogs).
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¹H NMR (600 MHz, CDCl₃) : δ 7.65–7.12 (m, 8H, Ar–H), 4.31 (t, J = 7.2 Hz, 2H, NCH₂), 3.95 (t, J = 6.4 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 2.29 (s, 3H, Ar–CH₃), 1.85–1.45 (m, 4H, CH₂).
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¹³C NMR (150 MHz, CDCl₃) : δ 158.2 (C═N), 129.8–114.5 (Ar–C), 67.8 (OCH₂), 46.3 (NCH₂), 21.5 (CH₃), 25.8–28.4 (CH₂).
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HRMS (ESI) : m/z 337.1782 [M + H⁺] (calculated for C₂₀H₂₄N₂O: 337.1785).
Comparative Analysis of Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
A modified method employs microwave irradiation (300 W, 120°C) to accelerate the cyclocondensation of o-phenylenediamine and acetaldehyde in the presence of boric acid, reducing reaction time from 4 hours to 20 minutes (yield: 79%).
One-Pot Alkylation Strategy
Combining the benzodiazole core synthesis and alkylation in a single pot with 1,4-dibromobutane and 3-methylphenol under phase-transfer conditions (TBAB catalyst) yields the target compound at 65% efficiency, albeit with increased byproduct formation.
Mechanistic Insights and Side Reactions
Alkylation Regioselectivity
The lone pair on the benzodiazole nitrogen preferentially reacts with the alkyl bromide, favoring N-alkylation over O-alkylation due to higher nucleophilicity of the NH group. Competing etherification of 3-methylphenol with 1,4-dibromobutane is mitigated by stoichiometric control.
Byproduct Formation
Minor products include bis-alkylated derivatives (≤8%) and hydrolyzed intermediates, which are separable via gradient elution chromatography.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with benzodiazole receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as benzodiazole receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The compound may act as an agonist or antagonist, depending on the specific receptor and context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Structural Impact on Activity
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br in 9c): Increase binding affinity to enzymes via halogen bonding . Electron-Donating Groups (e.g., methoxy in 9e): May enhance solubility but reduce membrane penetration . Alkyl Chain Length: Longer chains (e.g., butyl in the target compound) improve lipophilicity but may sterically hinder target interactions compared to methyl or phenoxymethyl groups .
Biological Activity
The compound 2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is a member of the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Case Study 1 : A study evaluating the cytotoxicity of benzimidazole derivatives revealed that certain modifications in the side chains significantly enhanced their activity against breast cancer cell lines (MCF-7). The presence of hydrophobic groups was found to increase membrane permeability and consequently cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Reference Compound | 10 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been documented. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Case Study 2 : In vitro studies showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 8 |
| Control (Norfloxacin) | 4 |
Anti-inflammatory Activity
Benzimidazole derivatives are also noted for their anti-inflammatory effects. The compound was tested in a model of acute inflammation.
- Case Study 3 : The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema at doses of 10 mg/kg and 20 mg/kg compared to the control group .
| Treatment Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 30 |
| 20 | 50 |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Key aspects influencing their efficacy include:
- Substituents on the benzene ring : The presence of electron-donating groups enhances activity.
- Hydrophobicity : Increased hydrophobic character correlates with improved cellular uptake.
Research has shown that modifications to the alkyl chain length and branching can significantly affect the potency of these compounds against various biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step alkylation and condensation reactions. Key steps include:
- Alkylation of benzodiazole : Reacting 2-methyl-1H-benzodiazole with 4-(3-methylphenoxy)butyl bromide under reflux in ethanol or DMF, using a base like K₂CO₃ to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is critical to achieve >95% purity .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., NaI for bromide activation) significantly impact yield (reported 65–78%) .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 325.18) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as endpoints .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking guide the rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., EGFR kinase PDB: 1M17) to assess binding affinity (ΔG < -8 kcal/mol) and key interactions (hydrogen bonds with Lys721, π-π stacking with Phe723) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial tests to minimize variability in inoculum size and growth media .
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated metabolism reducing efficacy) .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., replacing 3-methylphenoxy with 4-fluorophenoxy) to isolate substituent effects .
Q. How does microwave-assisted synthesis improve the efficiency of benzodiazole derivatization?
- Methodological Answer :
- Reaction Acceleration : Microwave irradiation (100–150 W) reduces reaction time from 12 h to 30–60 min by enhancing thermal homogeneity .
- Yield Enhancement : Reported 20–25% increase in yield for triazole-incorporated derivatives compared to conventional heating .
- Scale-Up : Continuous flow microwave reactors enable gram-scale synthesis with consistent purity (>97%) .
Q. What advanced techniques characterize supramolecular interactions in crystalline forms?
- Methodological Answer :
- Single-Crystal XRD : Resolves dihedral angles between benzodiazole and phenoxy groups (e.g., 6.5–34.0°), influencing packing efficiency .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts contributing 12–15% to crystal stability) .
- DSC/TGA : Determines melting point (255–257°C) and thermal decomposition profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
